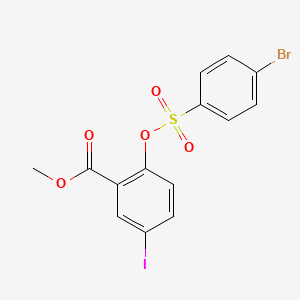

![molecular formula C12H21NO4 B2525624 3-[3-甲基-1-[(2-甲基丙烷-2-基)氧羰基]氮杂环丁-3-基]丙酸 CAS No. 2377032-73-8](/img/structure/B2525624.png)

3-[3-甲基-1-[(2-甲基丙烷-2-基)氧羰基]氮杂环丁-3-基]丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

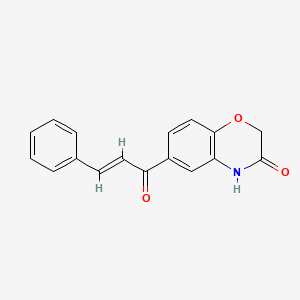

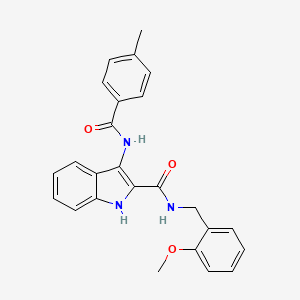

The compound "3-[3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid" is a derivative of azetidine, a four-membered nitrogen-containing ring. Azetidine derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and potential use as building blocks for the synthesis of pharmaceuticals .

Synthesis Analysis

Azetidine derivatives can be synthesized through various methods. For instance, 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, which are structurally related to the compound , were synthesized from 3-benzyloxy-β-lactams and transformed into new building blocks for further chemical synthesis . Another method involves the alkylation of 3-[(Carbobenzyloxy)amino]-N-hydroxy-2-azetidinones with secondary alpha-bromo esters, followed by the removal of protective groups to yield compounds with antimicrobial activity . Additionally, azetidinone derivatives have been prepared through reactions involving 3-methyl-1H-pyrazol-5(4H)-one, aldehydes, and ammonia, followed by treatment with chloroacetic acid and POCl3 .

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a four-membered ring containing nitrogen. The structural confirmation of these compounds is typically achieved using spectroscopic techniques such as IR, 1H-NMR, and elemental analysis . X-ray crystallographic analysis has also been employed to unambiguously confirm the structure of azetidine derivatives .

Chemical Reactions Analysis

Azetidine derivatives undergo various chemical reactions. For example, they can participate in aza-Michael addition with NH-heterocycles to yield functionalized amino acid derivatives . They can also undergo transformations involving sodium methoxide, ammonia, and amines, leading to a variety of products including amides, acryloylthioacetates, and oxazepine diones . The stereochemistry of the azetidine moiety is crucial for the biological activity of these compounds, as demonstrated by the synthesis of stereochemically pure azetidinylquinolones and their evaluation as antibacterial agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The presence of substituents such as trifluoromethyl groups and halogens can significantly affect their reactivity and biological activity. For instance, the introduction of fluorine atoms can increase the lipophilicity and metabolic stability of these compounds . The chirality of azetidine derivatives is also an important factor, as it can impact their pharmacokinetic behavior and the ability to inhibit enzymes such as human leukocyte elastase .

科学研究应用

化学性质和应用

化合物3-[3-甲基-1-[(2-甲基丙烷-2-基)氧羰基]氮杂环丁-3-基]丙酸代表了有机和药物化学更广泛背景下的一个特定分子结构。虽然关于这个确切分子的直接信息很少,但可以从对结构相关化合物及其在科学研究中的应用的研究中获得见解。此类化合物通常因其在治疗功效、作用机制以及作为更复杂分子的合成中间体的潜力而被探索。

治疗潜力和作用机制

具有类似于3-[3-甲基-1-[(2-甲基丙烷-2-基)氧羰基]氮杂环丁-3-基]丙酸的复杂结构的化合物经常被研究其药理特性。对相关分子的研究,例如壬二酸,已显示出对痤疮和各种色素沉着性皮肤病的治疗效果,因为它们对人恶性黑素瘤细胞具有抗增殖和细胞毒性作用。这些作用的选择性表明相关化合物在皮肤病治疗中以及可能在解决皮肤恶性黑色素瘤中的潜在应用领域 (Fitton & Goa, 1991).

工业和环境应用

包括羧酸及其衍生物在内的更广泛的化合物家族已被探索用于各种工业应用。这些应用包括用作生物燃料成分的前体,以及在丙烯等增值产品的化学合成中。生物技术进步使这些分子能够从可再生资源中微生物生产,突出了它们在可持续化学中的重要性 (Walther & François, 2016).

生化和分子研究

在生化研究中,对羧酸及其在分子水平上的作用机制的理解提供了对细胞过程和疾病途径的见解。研究集中在羧酸对微生物生长的抑制作用,考察它们对细胞膜完整性和内部pH平衡的影响。这项研究对于制定增强微生物对羧酸耐受性的策略至关重要,这对于生产生物可再生化学品至关重要 (Jarboe, Royce, & Liu, 2013).

属性

IUPAC Name |

3-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-12(4,8-13)6-5-9(14)15/h5-8H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXANPTCTPXWYLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(=O)OC(C)(C)C)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

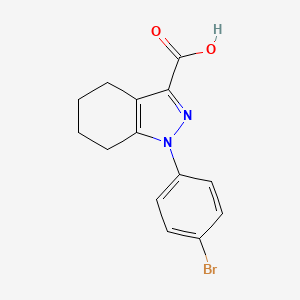

methanone](/img/structure/B2525544.png)

![1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propan-2-one hydrochloride](/img/structure/B2525546.png)

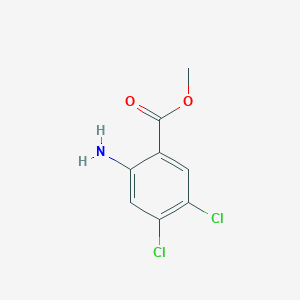

![N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine](/img/structure/B2525552.png)

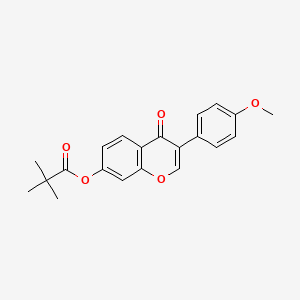

![N-[4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]but-2-ynamide](/img/structure/B2525564.png)